ethyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate
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Overview
Description
ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
The synthesis of ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE typically involves multiple steps. One common synthetic route includes the condensation of 4-phenylcoumarin with an appropriate oxazine derivative under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE can be compared with similar compounds such as ISOPROPYL 2-(2-OXO-4-PHENYL-2H,8H-CHROMENO[8,7-E][1,3]OXAZIN-9(10H)-YL)-3-PHENYLPROPANOATE. While both compounds share a similar core structure, differences in their side chains and functional groups result in distinct chemical and biological properties. These differences highlight the uniqueness of ETHYL 4-{2-OXO-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-9-YL}BENZOATE and its potential for specific applications .
Properties
Molecular Formula |
C26H21NO5 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
ethyl 4-(2-oxo-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate |
InChI |
InChI=1S/C26H21NO5/c1-2-30-26(29)18-8-10-19(11-9-18)27-15-22-23(31-16-27)13-12-20-21(14-24(28)32-25(20)22)17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3 |
InChI Key |
MZQXORDNZFEQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origin of Product |
United States |
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